molecular formula C11H20N2O2 B6188214 tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate CAS No. 2639462-89-6

tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate

Cat. No.: B6188214
CAS No.: 2639462-89-6
M. Wt: 212.29 g/mol
InChI Key: RDDICJUIVVNNIP-UHFFFAOYSA-N
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Description

tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate: is a chemical compound that features a bicyclic structure with a tert-butyl carbamate protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate typically involves the protection of 2-azabicyclo[2.2.1]heptan-4-amine with a tert-butyl carbamate group. One common method includes the reaction of 2-azabicyclo[2.2.1]heptan-4-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It is particularly useful in the development of inhibitors for enzymes such as rho-associated protein kinase .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials that require specific structural properties .

Mechanism of Action

The mechanism of action of tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate involves its interaction with molecular targets such as enzymes. For example, as a precursor to enzyme inhibitors, it can bind to the active site of enzymes, thereby inhibiting their activity. The bicyclic structure of the compound allows for specific interactions with the enzyme’s active site, enhancing its inhibitory effects .

Comparison with Similar Compounds

  • tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate
  • tert-butyl N-{7-azabicyclo[2.2.1]heptan-1-yl}methylcarbamate

Comparison: tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better stability and reactivity, making it more suitable for certain synthetic applications .

Properties

CAS No.

2639462-89-6

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-(2-azabicyclo[2.2.1]heptan-4-yl)carbamate

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-5-4-8(6-11)12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)

InChI Key

RDDICJUIVVNNIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)NC2

Purity

95

Origin of Product

United States

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